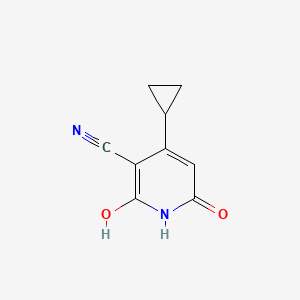

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 504407-63-0, molecular weight: 176.17 g/mol) is a substituted pyridinone derivative characterized by a cyclopropyl group at position 4, a hydroxyl group at position 6, and a nitrile moiety at position 2. The compound is stored under sealed, dry, room-temperature conditions to ensure stability .

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-cyclopropyl-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H8N2O2/c10-4-7-6(5-1-2-5)3-8(12)11-9(7)13/h3,5H,1-2H2,(H2,11,12,13) |

InChI Key |

FOWXSQGTRFUZCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=C2C#N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent nitrile formation . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the nitrile group to an amine group under appropriate conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The core 1,2-dihydropyridine-3-carbonitrile scaffold is shared across multiple derivatives, but substituent variations significantly alter properties and applications. Key structural analogs include:

Key Observations :

- Cyclopropyl vs.

- Electron-Withdrawing vs. Donor Groups: Bromophenyl and nitrile groups enhance antioxidant activity via electron-withdrawing effects, whereas methoxy or hydroxy groups may improve solubility .

Anticancer Activity

- Target Compound: No direct data provided.

- 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl) Analog: Exhibited IC50 = 0.70 μM against HT-29 colon cancer, attributed to dual targeting of survivin and PIM1 kinase .

- 4-(2-Hydroxyphenyl) Analog : Moderate activity (IC50 = 4.6 μM) against MDA-MB-231 breast cancer .

Antioxidant Activity

- Target Compound: Not evaluated.

- 4-Bromophenyl Derivatives : Scavenged 79.05% of DPPH radicals at 12 ppm, comparable to ascorbic acid (82.71%) .

- 4-Methoxyphenyl Analog : Low activity (17.55%) due to electron-donating methoxy group reducing radical stabilization .

Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 1-Butyl-4-Methyl Analog | 4-Bromophenyl Antioxidant |

|---|---|---|---|

| Molecular Weight (g/mol) | 176.17 | 206.24 | 385.21 |

| LogP (Predicted) | Moderate (cyclopropyl) | High (butyl chain) | High (bromophenyl) |

| Solubility | Likely moderate | Low | Low (lipophilic substituents) |

| Metabolic Stability | High (rigid cyclopropyl) | Moderate | Variable (aryl metabolism) |

Notes:

- The target compound’s smaller size and cyclopropyl group may favor better bioavailability than bulkier analogs .

Biological Activity

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 504407-63-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8N2O

- Molecular Weight : 144.1732 g/mol

- Structure : The compound features a dihydropyridine ring with a cyclopropyl group and a hydroxyl group, contributing to its unique biological activities.

Antimicrobial Activity

Research indicates that compounds related to 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Antioxidant Properties

The hydroxyl group present in the structure is linked to antioxidant activity. Compounds with similar functionalities have demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Preliminary studies suggest that 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways. For example, they could potentially inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives with similar structural features significantly reduced biofilm formation in Pseudomonas aeruginosa at concentrations as low as 0.4 mM .

- Antioxidant Activity : A comparative analysis of various hydroxylated pyridine derivatives showed that those containing the cyclopropyl moiety had enhanced antioxidant activity compared to their non-cyclopropyl counterparts, highlighting the importance of structural modifications in biological activity .

Data Table

Q & A

Q. What are the common synthetic routes for preparing 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile and its analogs?

The compound is typically synthesized via cyclocondensation reactions. For example, analogs are prepared by refluxing substituted acetophenones (e.g., 4-bromoacetophenone) with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours. The precipitate is filtered, washed, and crystallized from DMF/ethanol mixtures . Optimization of reaction time, stoichiometry, and solvent systems (e.g., absolute ethanol) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Structural validation relies on a combination of:

- 1H-NMR and 13C-NMR to confirm proton environments and carbon frameworks.

- FT-IR to identify functional groups (e.g., hydroxyl, carbonyl, nitrile).

- UV-Vis spectroscopy to assess electronic transitions in azo derivatives.

- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation . Elemental analysis (C, H, N) is also used to verify purity .

Q. How is the antioxidant activity of pyridinecarbonitrile derivatives typically evaluated in vitro?

The DPPH radical scavenging assay is widely employed. Compounds are tested at concentrations (e.g., 12 ppm) against ascorbic acid as a standard. Activity is quantified as percentage inhibition, with IC50 values calculated for comparison. For example, derivatives with electron-donating substituents (e.g., methoxy groups) show enhanced activity (~79%) compared to electron-withdrawing groups (~17%) .

Advanced Research Questions

Q. How do structural modifications at the 4-cyclopropyl and 6-hydroxy positions influence biological activity?

Substituents at these positions significantly modulate activity:

- 4-Cyclopropyl : Enhances lipophilicity, improving membrane permeability in anticancer assays (e.g., IC50 = 2.4 μM against Huh7 cells) .

- 6-Hydroxy : Critical for hydrogen bonding with biological targets (e.g., survivin protein). Methyl or halogen substitutions here reduce antioxidant efficacy but may improve metabolic stability .

- Azo-group incorporation (e.g., diazonium coupling) introduces π-π stacking interactions, enhancing antimicrobial activity (MIC = 4–8 μg/mL) .

Q. What molecular docking strategies are employed to study interactions with anticancer targets like survivin?

Docking software (e.g., AutoDock Vina) is used to simulate binding modes. The compound’s nitrile and carbonyl groups form hydrogen bonds with survivin’s BIR domain (PDB: 7BYE). Hydrophobic interactions with cyclopropyl and aryl groups improve binding affinity. Validation includes RMSD calculations (<2 Å) and comparison with known inhibitors (e.g., hydroxycamptothecin) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -Br) may reduce antioxidant activity but improve anticancer potency due to altered redox mechanisms .

- Assay conditions : Varying DPPH concentrations or cell lines (e.g., A375 vs. U251) can lead to divergent results. Standardized protocols and dose-response curves are recommended .

Q. What are the key considerations in designing multi-step synthesis protocols for complex derivatives?

Critical factors include:

- Regioselectivity : Protecting groups (e.g., benzyl for hydroxyl) prevent side reactions during azo-coupling .

- Purification : Column chromatography or recrystallization from DMF/ethanol ensures high purity (>97%) .

- Scalability : Reagent stoichiometry and solvent volume are optimized for gram-scale synthesis .

Q. How does the introduction of azo groups via diazonium coupling alter physicochemical and biological properties?

Azo derivatives exhibit:

- Bathochromic shifts in UV-Vis spectra (λmax = 450–500 nm) due to extended conjugation .

- Enhanced antimicrobial activity : MIC values against S. aureus drop to 4 μg/mL via intercalation with bacterial DNA .

- Reduced cytotoxicity : Some azo derivatives show lower IC50 values (e.g., 7.2 μM) compared to non-azo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.